molecular formula C15H17BrN2O2 B5464344 4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide

4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide

Cat. No.: B5464344
M. Wt: 337.21 g/mol
InChI Key: UXFWMBIGOVSULO-ATVHPVEESA-N
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Description

4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a benzamide group, and a cyclohexylidene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3,3-dimethyl-5-oxocyclohexylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Another benzamide derivative with potential therapeutic applications.

    4-bromo-N-(4-butyl-3-quinolinyl)benzamide: Known for its elastase inhibitory activity.

Uniqueness

4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its cyclohexylidene moiety and bromine atom make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-15(2)8-12(7-13(19)9-15)17-18-14(20)10-3-5-11(16)6-4-10/h3-6H,7-9H2,1-2H3,(H,18,20)/b17-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWMBIGOVSULO-ATVHPVEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=C(C=C2)Br)CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2=CC=C(C=C2)Br)/CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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